molecular formula C15H12N2OS2 B2439123 N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 898414-87-4

N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2439123
CAS No.: 898414-87-4
M. Wt: 300.39
InChI Key: DFZYVUOHIZDBHN-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide” is a compound that has been studied for its various properties. The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .


Synthesis Analysis

While specific synthesis details for “this compound” were not found, a related compound was synthesized in a study where a therapeutic active Pd(II) complex was designed with a similar ligand . The structure of the ligand and its Pd(II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives can vary based on the substituents added to the molecule. For instance, the addition of a nitro (NO2) substituent can influence the solid-state arrangement of these compounds . Each of these compounds crystallized in a different crystal system or space group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be influenced by the addition of substituents. For instance, the addition of a nitro (NO2) substituent can influence the solid-state arrangement, absorption, and fluorescence properties of these compounds .

Scientific Research Applications

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives, including variations like 3-methyl-N-(thiazol-2-yl) benzamide, have been studied for their gelation behavior. These compounds demonstrate gelation towards ethanol/water and methanol/water mixtures, with the single crystal structure of one such gelator showing helical assembly driven by π-π interaction and cyclic N–H⋯N and S⋯O interaction (Yadav & Ballabh, 2020).

Synthesis of Benzamide Derivatives

Research has been conducted on synthesizing new derivatives of N-(benzo[d]thiazol-2-yl) benzamide, such as N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. These are synthesized by heterocyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas (Saeed & Rafique, 2013).

Anticancer Evaluation

N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed and synthesized for anticancer evaluation. These compounds demonstrated moderate to excellent anticancer activity against several cancer cell lines, with some derivatives showing higher activities than the reference drug (Ravinaik et al., 2021).

Antimicrobial Agents

A novel series of N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives have been synthesized and characterized for their antibacterial and antifungal activities. These compounds were found effective against both gram-positive and gram-negative bacteria and various fungi (Patel, Patel & Shah, 2015).

Inhibitors of Vascular Endothelial Growth Factor Receptor-2

Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, including benzothiazole derivatives, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds demonstrated significant efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-19-11-6-4-5-10(9-11)14(18)17-15-16-12-7-2-3-8-13(12)20-15/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZYVUOHIZDBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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